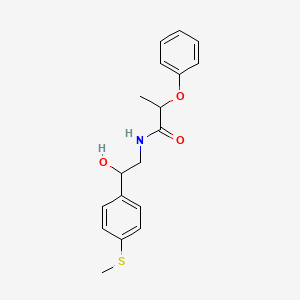

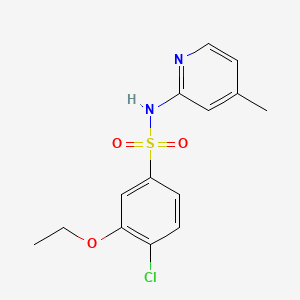

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-phenoxypropanamide, also known as MTPPEP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTPPEP belongs to the class of compounds known as phenoxypropanamides, which have been shown to have a range of biological activities. In

Aplicaciones Científicas De Investigación

Antimicrobial Properties

A study by Limban et al. (2011) explored the synthesis and antimicrobial properties of new acylthiourea derivatives, which showed activity at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi. These compounds were synthesized through the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines. The antimicrobial activity was influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen, with iodine and nitro substituents favoring activity against Gram-negative bacterial strains, while electron-donating substituents like methyl and ethyl groups exhibited the highest inhibitory effect against Gram-positive and fungal strains (Carmen Limban et al., 2011).

Antioxidant Activities

Phenylpropanoids, a class of compounds related to the chemical structure of interest, have been studied for their antioxidant and photo-antioxidant activities. Ohkatsu, Kubota, and Sato (2008) investigated these activities kinetically and along the metabolic pathway, finding that most metabolites showed higher or more excellent antioxidant activities than a typical commercial antioxidant. This suggests potential applications in food preservation or food containers (Y. Ohkatsu, S. Kubota, Takuma Sato, 2008).

Antipathogenic Activity

Another study by Limban et al. (2011) focused on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, revealing significant anti-microbial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms. This indicates the potential of these derivatives for further development as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Antiproliferative Agents

Pawar, Pansare, and Shinde (2018) reported on the synthesis of 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents. These compounds were evaluated for their in-vitro antiproliferative activity against various cancer cell lines, showing potent activity with IC50 values ranging from 1.82-9.52 µM. This indicates the potential for designing new anticancer agents based on these structures (Chandrakant Pawar, D. Pansare, D. Shinde, 2018).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13(22-15-6-4-3-5-7-15)18(21)19-12-17(20)14-8-10-16(23-2)11-9-14/h3-11,13,17,20H,12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZNSGHLOWQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CC=C(C=C1)SC)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398372.png)

![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)

![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)

![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)

![4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B2398383.png)

![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2398391.png)